molecular formula C14H18N8 B196217 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile CAS No. 27825-74-7

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile

Cat. No. B196217
CAS RN: 27825-74-7
M. Wt: 298.35 g/mol
InChI Key: PLIYQKRDYBEHIZ-UHFFFAOYSA-N
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Description

“2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile” is a chemical compound with the CAS number 27825-74-7 . It is used in various chemical reactions and has been mentioned in several chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile” include a density of 1.224g/cm3 and a boiling point of 520.8ºC at 760mmHg .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile: is a valuable precursor in the synthesis of various heterocyclic compounds due to its multiple reactive sites. The cyano and amino groups can undergo cycloaddition reactions, facilitating the construction of diverse heterocyclic frameworks. This compound is particularly useful in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals .

Biological Activity

The derivatives of cyanoacetamide, such as 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile , have been reported to exhibit a range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with various biological targets makes it a significant molecule for drug discovery and chemotherapeutic agent development .

Organic Synthesis Intermediates

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for selective reactions, including cyanoacetylation, which is a critical step in synthesizing biologically active compounds. The compound’s versatility makes it an essential tool for organic chemists .

Catalysis

The compound’s structure enables it to act as a ligand in catalysis, particularly in transition metal-catalyzed reactions. It can coordinate to metals, facilitating various transformations, such as carbon-heteroatom bond formation. This application is crucial in developing new catalytic methods for efficient and selective synthesis .

Electrochemical Applications

Due to the presence of electron-withdrawing cyano groups, 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile can be involved in electrochemical reactions. It can serve as an electrochemical synthon, participating in reactions that form nitrile-containing compounds, which are valuable in several industrial applications .

Material Science

This compound can also be used in material science, particularly in the design and synthesis of organic electronic materials. Its ability to donate electrons and form stable pi-conjugated systems makes it suitable for creating organic semiconductors and other electronic materials .

properties

IUPAC Name

2-[bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8/c15-1-6-20(7-2-16)11-13-22(10-5-19)14-12-21(8-3-17)9-4-18/h6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIYQKRDYBEHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC#N)CC#N)N(CCN(CC#N)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310725
Record name 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile

CAS RN

27825-74-7
Record name NSC231420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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